molecular formula C17H19N3O3 B294078 N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide

N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide

Cat. No. B294078
M. Wt: 313.35 g/mol
InChI Key: UZTCNKHQCKNHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide, also known as MNA-10, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a nicotinamide derivative that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of enzymes involved in cancer cell growth and to modulate the expression of genes involved in inflammation and cell death. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide has been found to have several biochemical and physiological effects, including anti-tumor activity, neuroprotection, and improved glucose and lipid metabolism. It has been shown to modulate the expression of genes involved in inflammation and cell death, and to inhibit the activity of enzymes involved in cancer cell growth. It has also been found to activate the AMPK pathway, which plays a key role in regulating glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been found to have multiple mechanisms of action, which may make it more effective than drugs that target a single pathway. However, one limitation is that the mechanism of action of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide is not fully understood, which may make it more difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide. One area of research is to further elucidate its mechanism of action and to identify specific targets for its therapeutic applications. Another area of research is to optimize its use in clinical settings, including determining the optimal dosage and administration route. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with 4-methylphenoxyacetic acid and subsequent purification steps. The yield of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide can be improved through optimization of the reaction conditions.

Scientific Research Applications

N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In preclinical studies, N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide has shown anti-tumor activity and has been found to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-[[2-(4-methylphenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-13-4-6-15(7-5-13)23-12-16(21)19-9-10-20-17(22)14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3,(H,19,21)(H,20,22)

InChI Key

UZTCNKHQCKNHMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2

Origin of Product

United States

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